molecular formula C28H22N6O3 B10867089 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10867089
M. Wt: 490.5 g/mol
InChI Key: VLDIAZVFYGXDGS-UHFFFAOYSA-N
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Description

The compound 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method minimizes the risk of side reactions and ensures the reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: A diuretic with a similar furan ring structure.

    Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups.

    Phenyl-substituted heterocycles: Molecules with phenyl groups attached to heterocyclic rings.

Uniqueness

The uniqueness of 16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Properties

Molecular Formula

C28H22N6O3

Molecular Weight

490.5 g/mol

IUPAC Name

16-(furan-2-yl)-4-[(4-methoxyphenyl)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C28H22N6O3/c1-17-23-24(21-9-6-14-36-21)25-26-30-22(15-18-10-12-20(35-2)13-11-18)32-33(26)16-29-27(25)37-28(23)34(31-17)19-7-4-3-5-8-19/h3-14,16,24H,15H2,1-2H3

InChI Key

VLDIAZVFYGXDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CC5=CC=C(C=C5)OC)C6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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